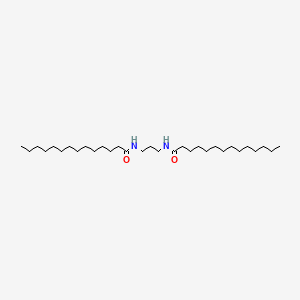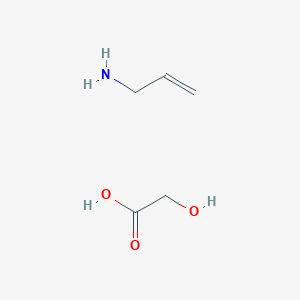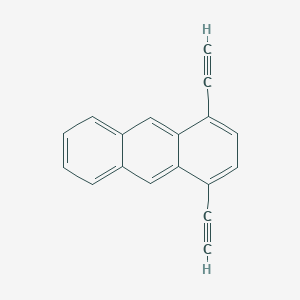
1,4-Diethynylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diethynylanthracene is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons It is characterized by the presence of two ethynyl groups attached to the 1 and 4 positions of the anthracene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Diethynylanthracene can be synthesized through several methods. One common approach involves the reaction of 9,10-dibromoanthracene with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide under a nitrogen atmosphere. The reaction mixture is typically refluxed for several hours, followed by purification using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with adjustments for larger-scale production. This includes optimizing reaction conditions, using more efficient purification techniques, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Diethynylanthracene undergoes various chemical reactions, including:
Diels-Alder Reactions: It can participate in Diels-Alder reactions with dienophiles, leading to the formation of cycloaddition products.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, particularly at the terminal rings of the anthracene moiety.
Common Reagents and Conditions:
Diels-Alder Reactions: Typically involve dienophiles such as benzyne derivatives under controlled temperature conditions.
Electrophilic Substitution: Common reagents include halogens and other electrophiles, often facilitated by catalysts or specific reaction conditions.
Major Products:
Cycloaddition Products: Resulting from Diels-Alder reactions, these products often exhibit unique structural and electronic properties.
Substituted Anthracenes: Formed through electrophilic substitution, these compounds can be further functionalized for various applications.
Applications De Recherche Scientifique
Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors, contributing to the development of advanced electronic devices.
Organic Electronics: Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Chemical Sensors: The compound’s ability to undergo specific reactions makes it useful in the design of chemical sensors for detecting various analytes.
Mécanisme D'action
The mechanism by which 1,4-Diethynylanthracene exerts its effects is primarily related to its electronic structure. The presence of ethynyl groups enhances the conjugation within the anthracene ring, leading to unique electronic properties. These properties facilitate interactions with other molecules, enabling various chemical reactions and applications. The compound’s reactivity is often influenced by the stabilization of intermediate species through conjugation .
Comparaison Avec Des Composés Similaires
9,10-Diethynylanthracene: Similar in structure but with ethynyl groups at different positions, leading to different reactivity and applications.
1,4-Diethynylbenzene: Another related compound with ethynyl groups on a benzene ring, used in similar applications but with distinct electronic properties.
Uniqueness: 1,4-Diethynylanthracene stands out due to its specific substitution pattern on the anthracene ring, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and electronic devices.
Propriétés
Numéro CAS |
189034-94-4 |
|---|---|
Formule moléculaire |
C18H10 |
Poids moléculaire |
226.3 g/mol |
Nom IUPAC |
1,4-diethynylanthracene |
InChI |
InChI=1S/C18H10/c1-3-13-9-10-14(4-2)18-12-16-8-6-5-7-15(16)11-17(13)18/h1-2,5-12H |
Clé InChI |
COPGZQCNAPJRBQ-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C2=CC3=CC=CC=C3C=C12)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


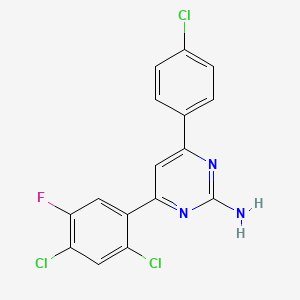
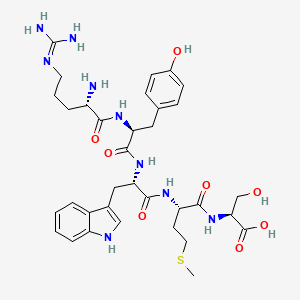
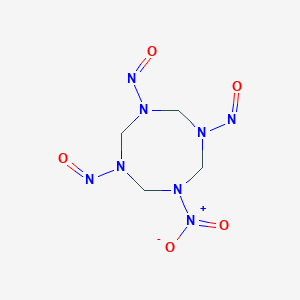
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester](/img/structure/B14245970.png)
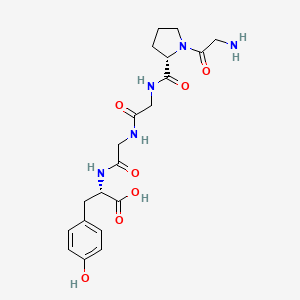
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
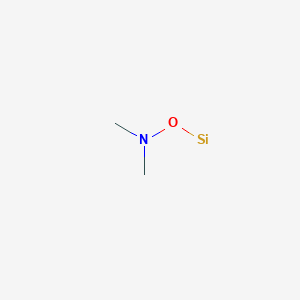
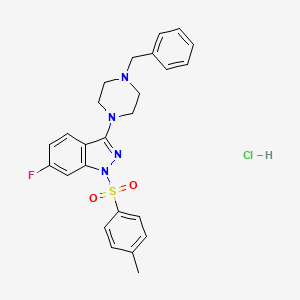
![1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene](/img/structure/B14245987.png)

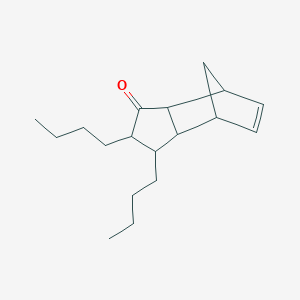
![1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14246010.png)
